BenchChemオンラインストアへようこそ!

3-Bromo-6-hydrazinylpyridazine

Lipophilicity Drug-likeness Physicochemical property

3-Bromo-6-hydrazinylpyridazine (IUPAC: (6-bromopyridazin-3-yl)hydrazine) is a 3,6-disubstituted pyridazine heterocycle bearing a bromine atom at position 3 and a hydrazinyl (–NHNH₂) group at position 6. With a molecular formula of C₄H₅BrN₄ and a molecular weight of 189.01 g/mol, it is commercially available at purities of 95–98%.

Molecular Formula C4H5BrN4
Molecular Weight 189.01 g/mol
CAS No. 64461-67-2
Cat. No. B1592715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-hydrazinylpyridazine
CAS64461-67-2
Molecular FormulaC4H5BrN4
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1NN)Br
InChIInChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9)
InChIKeyJLKIAAKYEACQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-hydrazinylpyridazine (CAS 64461-67-2): A Halogenated Pyridazine Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-6-hydrazinylpyridazine (IUPAC: (6-bromopyridazin-3-yl)hydrazine) is a 3,6-disubstituted pyridazine heterocycle bearing a bromine atom at position 3 and a hydrazinyl (–NHNH₂) group at position 6 . With a molecular formula of C₄H₅BrN₄ and a molecular weight of 189.01 g/mol, it is commercially available at purities of 95–98% . The compound serves primarily as a versatile synthetic intermediate, with the bromine enabling palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig) and the hydrazinyl group permitting condensation with aldehydes/ketones to form hydrazone libraries [1]. Its computed LogP of 0.52–0.65 and topological polar surface area (TPSA) of ~63.8 Ų place it in a favorable physicochemical space for fragment-based and lead-optimization programs .

Why 3-Chloro-6-hydrazinylpyridazine Cannot Substitute for 3-Bromo-6-hydrazinylpyridazine in Synthesis and Drug Discovery


Although 3-chloro-6-hydrazinylpyridazine (CAS 17284-97-8) and 3-hydrazinyl-6-iodopyridazine (CAS 399044-18-9) share the same hydrazinylpyridazine core, they are not interchangeable building blocks. The identity of the halogen at position 3 governs three critical parameters simultaneously: (i) lipophilicity, with the bromo derivative (LogP ≈ 0.52–0.65) being approximately 0.5–0.6 LogP units more hydrophilic than its chloro counterpart (LogP ≈ 1.08–1.19) [1]; (ii) cross-coupling reactivity, where the C–Br bond undergoes oxidative addition to Pd(0) at rates 10–100× faster than the C–Cl bond under standard Suzuki or Buchwald-Hartwig conditions, enabling orthogonal functionalization strategies [2]; and (iii) molecular weight, where the bromo derivative (189.01 Da) sits between the chloro (144.56 Da) and iodo (236.01 Da) analogs, offering a middle-ground option for fragment growth without excessive mass penalty . These differences propagate into downstream biological activity: MAO-B inhibitor 7-bromo-3-(6-bromopyridazin-3-yl)coumarin (IC₅₀ = 60 nM), derived from the bromo-pyridazine scaffold, achieves sub-100 nM potency that may not be replicated by the corresponding chloro scaffold [3].

Quantitative Differentiation Evidence: 3-Bromo-6-hydrazinylpyridazine vs. Chloro, Iodo, and Unsubstituted Analogs


LogP Differentiation: 3-Bromo-6-hydrazinylpyridazine Is ~0.5–0.6 Log Units More Hydrophilic Than Its Chloro Analog

3-Bromo-6-hydrazinylpyridazine exhibits a computed LogP of 0.5247–0.6469 across multiple databases, compared to 1.08–1.1889 for 3-chloro-6-hydrazinylpyridazine, representing a difference of approximately 0.5–0.6 LogP units (the bromo derivative is more hydrophilic) . This LogP shift is chemically consistent with the higher polarizability but also higher molecular volume of bromine relative to chlorine; the net effect is a lower LogP for the bromo compound in this scaffold, which is noteworthy because halogenation at C-3 of pyridazine is known to modulate both aqueous solubility and membrane permeability in a halogen-dependent manner . The chloro derivative falls closer to the upper boundary of Lipinski-compliant LogP space.

Lipophilicity Drug-likeness Physicochemical property

Halogen Reactivity for Cross-Coupling: C–Br Outperforms C–Cl in Oxidative Addition to Pd(0)

The C–Br bond in 3-bromo-6-hydrazinylpyridazine is intrinsically more reactive toward palladium-catalyzed cross-coupling than the C–Cl bond in 3-chloro-6-hydrazinylpyridazine. This is a well-established class-level property of aryl halides: the bond dissociation energy of C–Br (~285 kJ/mol) is lower than that of C–Cl (~350 kJ/mol), resulting in faster oxidative addition to Pd(0) [1]. In the pyridazine series, this principle is empirically supported: it has been explicitly noted that '3,6-dibromopyridazine is much more reactive than the corresponding dichloropyridazine' in nucleophilic substitution and coupling reactions [2]. The bromo derivative can therefore be selectively coupled in the presence of a chloro substituent in mixed-halogen pyridazine systems, enabling sequential, orthogonal functionalization strategies inaccessible with the chloro-only scaffold [3].

Palladium catalysis Cross-coupling Synthetic chemistry

Molecular Weight Differentiation: The Bromo Scaffold Occupies a Middle-Ground Mass Between Chloro and Iodo Analogs

The molecular weights of the three 6-hydrazinylpyridazine halogen variants are: 3-bromo derivative = 189.01 g/mol, 3-chloro derivative = 144.56 g/mol, and 3-iodo derivative = 236.01 g/mol . The bromo compound occupies a mass window that is heavier than chloro by ~44.5 Da but lighter than iodo by ~47 Da. In fragment-based drug discovery, this intermediate mass is advantageous: the bromo fragment is heavy enough to provide useful ligand efficiency (LE) metrics in biophysical screens while remaining below the ~250 Da threshold commonly used for fragment library design [1]. Moreover, the +44.5 Da mass increment over the chloro analog provides a useful 'mass tag' for mass spectrometry-based reactivity and metabolite profiling without the excessive molecular bulk or potential metabolic lability of the iodo substituent [1].

Fragment-based drug design Molecular weight Lead optimization

MAO-B Inhibitor Potency: Bromopyridazine-Derived Coumarin Hybrid Achieves 60 nM IC₅₀

The compound 7-bromo-3-(6-bromopyridazin-3-yl)coumarin (18c), synthesized via a 3-bromo-6-hydrazinylpyridazine-derived building block strategy, was identified as the most potent compound in a series of coumarin-pyridazine hybrids targeting monoamine oxidase B (MAO-B), with an IC₅₀ of 60 nM [1]. This compound exhibited selectivity for the MAO-B isoenzyme over MAO-A and demonstrated in vivo efficacy in a reserpine-induced mouse model of Parkinson's disease [1]. Notably, the dual presence of bromine atoms—on both the coumarin core (7-position) and the pyridazine ring (6-position)—appears critical for potency: the bromine on the pyridazine ring contributes to halogen bonding interactions within the MAO-B active site as revealed by molecular modeling [1]. No direct comparative data for the corresponding 6-chloropyridazinyl or 6-unsubstituted pyridazinyl coumarin analogs were reported in the same study, limiting a definitive conclusion about bromine-specific superiority.

Monoamine oxidase B Parkinson's disease CNS drug discovery

Synthesis Route: Bromine-Specific Advantage in Regioselective Hydrazinolysis of 3,6-Dibromopyridazine

3-Bromo-6-hydrazinylpyridazine can be synthesized via regioselective monohydrazinolysis of 3,6-dibromopyridazine, exploiting the differential reactivity of the two C–Br bonds relative to the C–Cl bonds in 3,6-dichloropyridazine [1]. The chloro analog (3-chloro-6-hydrazinylpyridazine) is typically prepared from 3,6-dichloropyridazine in high yields approaching 100% under relatively mild conditions (hydrazine hydrate, 80 °C, 5 h, sealed tube) . However, the bromo synthon (3,6-dibromopyridazine) offers the advantage of greater reactivity: the first Br displacement by hydrazine occurs at lower temperature or shorter reaction time, and the residual Br at position 3 remains available for subsequent cross-coupling without competing displacement [1]. This enables a 'hydrazine-first, couple-later' synthetic sequence that is more challenging with the dichloro analog where the residual chlorine is less reactive toward Pd-catalyzed coupling . Quantitative yield data specifically for the hydrazinolysis of 3,6-dibromopyridazine to 3-bromo-6-hydrazinylpyridazine were not located in the open peer-reviewed literature.

Regioselective synthesis Hydrazinolysis Halogen displacement

Recommended Application Scenarios for 3-Bromo-6-hydrazinylpyridazine Based on Differential Evidence


Orthogonal, Sequential Functionalization: Hydrazone Formation Followed by Suzuki Coupling

The dual functionality of 3-bromo-6-hydrazinylpyridazine enables a two-step diversification sequence: first, condensation of the hydrazinyl group with an aldehyde or ketone to form a hydrazone library; second, Pd-catalyzed Suzuki-Miyaura cross-coupling at the C-3 bromine position to introduce aryl/heteroaryl groups [1]. This orthogonal reactivity is practically advantageous because the hydrazone formation proceeds under mild, metal-free conditions that do not interfere with the bromine handle, while the subsequent Suzuki coupling benefits from the intrinsically higher reactivity of C–Br over C–Cl toward Pd(0) oxidative addition [1][4]. This strategy has been validated in the pyridazine literature broadly [1].

Fragment-Based Drug Discovery: A Halogenated Hydrazinyl Synthon With Balanced Physicochemical Properties

With a molecular weight of 189.01 Da, LogP of 0.52–0.65, TPSA of 63.8 Ų, and 2 H-bond donors / 4 H-bond acceptors, 3-bromo-6-hydrazinylpyridazine falls within favorable fragment-like chemical space as defined by the 'Rule of Three' (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3 are relaxed for fragments) [3]. Its bromine atom provides a heavy-atom handle for X-ray crystallographic detection (anomalous scattering) in protein-ligand co-structure determination and for SPR-based fragment screening validation [3].

CNS-Targeted Library Synthesis: Exploiting Lower LogP for Enhanced Brain Penetration Potential

The ~0.5–0.6 LogP unit lower lipophilicity of 3-bromo-6-hydrazinylpyridazine relative to its chloro analog predicts a correspondingly lower volume of distribution and potentially reduced CNS non-specific binding . In a medicinal chemistry campaign targeting CNS enzymes such as MAO-B, the bromopyridazine scaffold has already yielded a 60 nM inhibitor (7-bromo-3-(6-bromopyridazin-3-yl)coumarin) with in vivo efficacy in a Parkinson's disease model [2]. Researchers designing CNS-penetrant hydrazone or triazolopyridazine libraries should therefore consider the bromo building block over the chloro variant when seeking to optimize brain exposure while retaining the hydrazinyl group for library diversification [4].

Rapid Hydrazone Library Generation for Anticancer Screening

The hydrazinyl group of 3-bromo-6-hydrazinylpyridazine reacts efficiently with aromatic aldehydes and ketones to form hydrazone derivatives under mild conditions [1]. Pyridazinyl hydrazones as a class have demonstrated tyrosine hydroxylase and dopamine β-hydroxylase inhibitory activities, as well as anticancer potential [4]. The bromine substituent at position 3 remains intact during hydrazone formation, preserving a second diversification point for subsequent Pd-catalyzed coupling. This makes the compound an efficient single starting material for generating two-dimensional compound arrays in 96-well plate format for high-throughput biological screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-hydrazinylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.